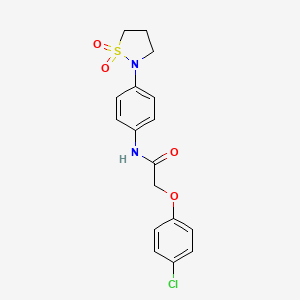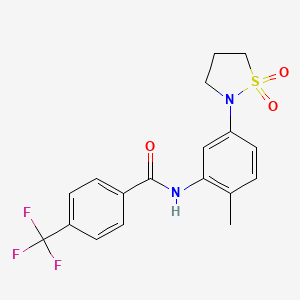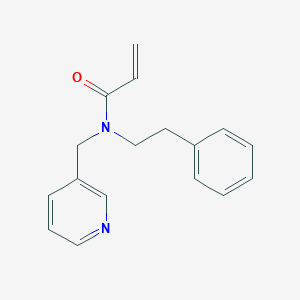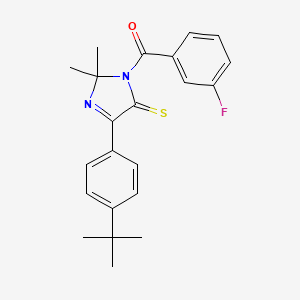![molecular formula C21H22N2O4 B2946687 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate CAS No. 926073-04-3](/img/structure/B2946687.png)
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of diorganotin(IV) complexes with ligands derived from similar compounds, demonstrating their potential in developing new materials with unique properties. For instance, Basu, Masharing, and Das (2012) reported on the synthesis, characterization, and molecular structures of diorganotin(IV) complexes using a polyaromatic azo-azomethine ligand derived from salicylaldehyde and ortho-aminophenol. Such studies highlight the role of similar compounds in forming complexes that could have applications in catalysis, material science, and possibly as precursors for pharmaceuticals (Basu, Masharing, & Das, 2012).
Anticancer Properties
Organotin(IV) compounds featuring amino acetate functionalized Schiff base, similar in structure to the compound , have been synthesized and tested for their anticancer properties. Basu Baul et al. (2009) found that certain organotin(IV) complexes showed promising cytotoxicity against various human tumor cell lines, suggesting potential applications in developing anticancer drugs (Basu Baul et al., 2009).
Liquid Crystalline Polymers
The synthesis of liquid crystalline polymers containing mesogenic units based on both half-disc and rod-like moieties has been explored. Percec and Heck (1990) described the synthesis and characterization of hemiphasmidic monomers and polymethylsiloxanes derived from them, demonstrating applications in creating materials with specific optical and electronic properties (Percec & Heck, 1990).
Photophysical Properties
Compounds similar to the one have been synthesized and their photophysical properties investigated. Kim et al. (2021) studied methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, analyzing quantum yields and excited-state proton transfer. Such research can inform the development of materials for optical, electronic, and sensor applications (Kim et al., 2021).
Synthesis Methodologies
Investigations into efficient synthesis methodologies for compounds with similar structures have been conducted, offering potential routes for the synthesis of complex organic molecules. Kischel et al. (2007) detailed an iron-catalyzed benzylation of 1,3-dicarbonyl compounds, illustrating advanced synthetic techniques that could be applicable to a wide range of compound synthesis, including those related to "[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate" (Kischel et al., 2007).
Propriétés
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)21(3,13-22)23-19(25)12-27-20(26)17-6-4-15(5-7-17)16-8-10-18(24)11-9-16/h4-11,14,24H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRJRDBMFASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2946608.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)
![1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2946615.png)






![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2946627.png)
